

(R)-pyrrolidine-3-carboxylic acid molecular weight

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Compound of Interest

Compound Name: (R)-pyrrolidine-3-carboxylic acid

Cat. No.: B3043094

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An In-depth Technical Guide to **(R)-pyrrolidine-3-carboxylic Acid**

Introduction

(R)-pyrrolidine-3-carboxylic acid, also known as (R)- β -Proline, is a non-proteinogenic cyclic β -amino acid.[1] As a proline derivative, its rigid pyrrolidine ring serves as a valuable chiral scaffold in medicinal chemistry and drug discovery.[2][3] The stereochemistry and conformational constraints imposed by the five-membered ring make it a crucial building block for creating novel peptidomimetics, enzyme inhibitors, and receptor agonists.[3][4] Its applications extend to organocatalysis, where it and its derivatives can facilitate stereoselective chemical transformations.[4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Quantitative Data

(R)-pyrrolidine-3-carboxylic acid is a white to off-white solid compound.[2] It is soluble in water and its stability is crucial for its use in various applications.[5] For long-term storage, it is recommended to keep the compound at 2-8°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2]

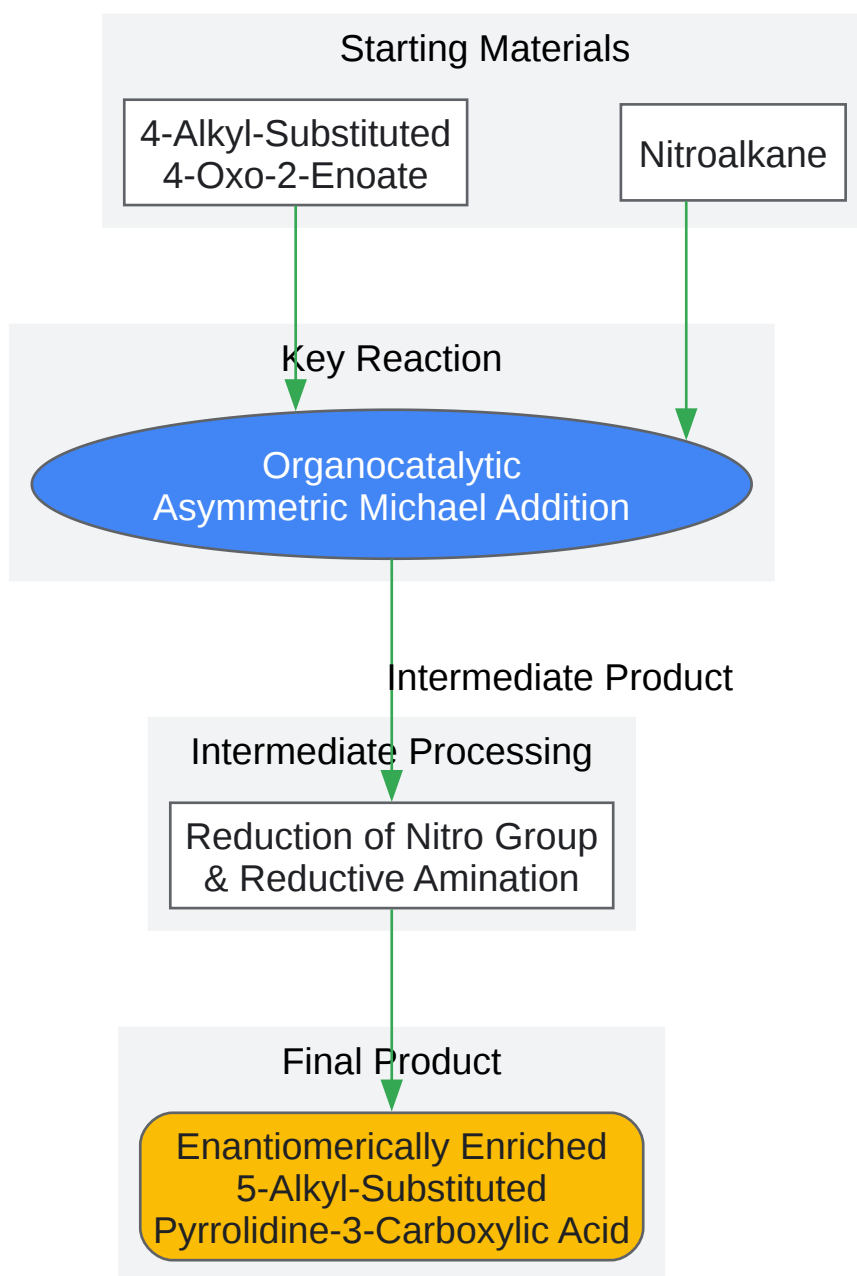
Property	Value	Source(s)
Molecular Weight	115.13 g/mol	[1][2][5]
Molecular Formula	C ₅ H ₉ NO ₂	[1][2][5][6]
CAS Number	72580-54-2	[2]
Appearance	Solid	[2]
Melting Point	185-191 °C	[5]
Density	1.186 g/cm ³	[5]
Optical Activity	[α] _D -20.5 ± 1.5°, c = 2 in H ₂ O	
Assay	≥99.0%	
InChI Key	JAEIBKXSIXOLOL-SCSAIBSYSA-N	
SMILES String	OC(=O)[C@@H]1CCNC1	

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(R)-pyrrolidine-3-carboxylic acid** and its derivatives is a key area of research. Methods often focus on achieving high stereoselectivity.[4][7]

Logical Workflow for Synthesis

The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition, a concise and atom-economical method.[4] This workflow highlights a general two-step process starting from readily available materials.[7]



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Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Protocol 1: Asymmetric Hydrogenation for Derivative Synthesis

This protocol is a generalized example based on the synthesis of a substituted pyrrolidine-3-carboxylic acid derivative, illustrating a common industrial method.[8]

Objective: To produce (3S,4S)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid via asymmetric hydrogenation.

Materials:

- 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (Substrate)
- [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (Ruthenium Catalyst)
- Methanol (Solvent)
- Hydrogen gas (H₂)
- High-pressure autoclave (e.g., stainless steel)

Procedure:

- Charge a stainless steel autoclave with the substrate (e.g., 180.0 g, 0.54 mol), the ruthenium catalyst (e.g., 413.2 mg, 0.54 mmol, S/C ratio 1,000), and methanol (7.1 L).[8]
- Seal the autoclave and purge with an inert gas (e.g., argon) before introducing hydrogen.
- Pressurize the autoclave with hydrogen gas to 40 bar.[8]
- Maintain the reaction temperature at 30°C and stir for 20 hours.[8]
- Monitor the reaction for conversion (e.g., target >99%).[8]
- Once the reaction is complete, release the pressure carefully.
- The resulting product suspension is then concentrated. For purification, the crude product can be dissolved in an aqueous base (e.g., 1M NaOH), followed by extraction and precipitation at the isoelectric point.[8]

Protocol 2: Stock Solution Preparation

Objective: To prepare a stock solution of **(R)-pyrrolidine-3-carboxylic acid** for in vitro experiments.

Materials:

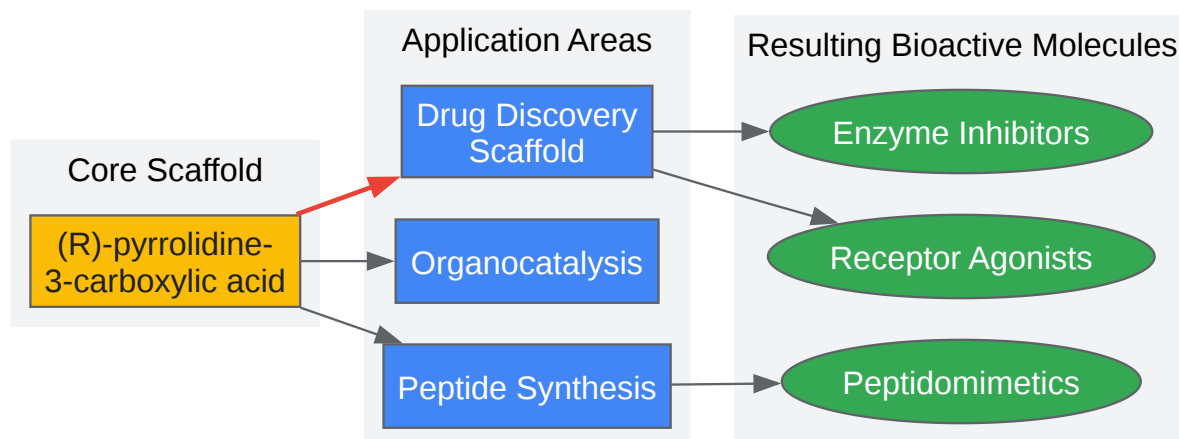
- **(R)-pyrrolidine-3-carboxylic acid** powder
- Sterile, high-purity water or appropriate solvent (e.g., DMSO)
- Sterile microcentrifuge tubes or vials
- 0.22 μm sterile filter

Procedure:

- Determine the desired concentration of the stock solution.
- Using a calibrated analytical balance, weigh the required amount of **(R)-pyrrolidine-3-carboxylic acid** powder.
- Add the appropriate volume of solvent (e.g., water) to the powder to achieve the target concentration.
- Vortex or sonicate briefly until the solid is completely dissolved.
- If using water as the solvent, sterilize the stock solution by passing it through a 0.22 μm filter into a sterile container.[\[2\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[2\]](#)

Biological Activity and Role in Drug Discovery

(R)-pyrrolidine-3-carboxylic acid is a key chiral building block in drug discovery.[\[3\]](#) The pyrrolidine ring is a prevalent scaffold in natural products and FDA-approved drugs due to its favorable properties, including increased three-dimensional coverage which allows for efficient exploration of pharmacophore space.[\[3\]](#) Derivatives of pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[\[4\]](#) Its structural rigidity and stereogenic centers are leveraged to design molecules with high specificity and biological activity.



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Caption: Role of **(R)-pyrrolidine-3-carboxylic acid** in synthetic and discovery pathways.

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